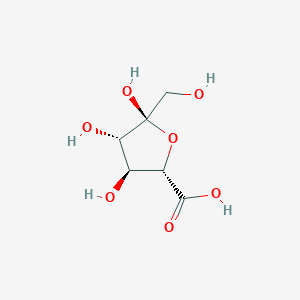
alpha-D-fructuronic acid
説明
Alpha-D-fructuronic acid is a uronic acid derived from fructose, characterized by the presence of a carboxylic acid group at the C1 position in its furanose or pyranose form. Uronic acids, such as glucuronic and galacturonic acids, are critical in biochemical pathways, including detoxification, glycosaminoglycan synthesis, and plant cell wall formation. This article compares its hypothetical structure and properties with analogous compounds, drawing inferences from structurally related molecules.
特性
分子式 |
C6H10O7 |
|---|---|
分子量 |
194.14 g/mol |
IUPAC名 |
(2S,3S,4S,5S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O7/c7-1-6(12)4(9)2(8)3(13-6)5(10)11/h2-4,7-9,12H,1H2,(H,10,11)/t2-,3+,4+,6+/m1/s1 |
InChIキー |
PTCIWUZVDIQTOW-SYXVZTBSSA-N |
SMILES |
C(C1(C(C(C(O1)C(=O)O)O)O)O)O |
異性体SMILES |
C([C@]1([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O |
正規SMILES |
C(C1(C(C(C(O1)C(=O)O)O)O)O)O |
製品の起源 |
United States |
類似化合物との比較
Structural and Functional Comparisons
The following table summarizes key differences between alpha-D-fructuronic acid (theoretical), ethyl alpha-D-fructofuranoside, and 1-phospho-alpha-D-glucuronic acid:
Key Research Findings
- Ethyl Alpha-D-Fructofuranoside: This compound, with a CAS number of 81024-99-9, is an ether derivative of fructose. Its molecular formula (C₈H₁₆O₆) and molar mass (208.21 g/mol) suggest reduced polarity compared to fructuronic acid due to the ethyl group . It is primarily used in synthetic chemistry for glycosylation studies.
- 1-Phospho-Alpha-D-Glucuronic Acid: A phosphorylated derivative of glucuronic acid, this molecule plays a role in glycosaminoglycan biosynthesis. Its phosphate group enhances solubility and reactivity, making it critical in hyaluronic acid production for skincare and joint health applications .
- This difference could lead to unique interactions in metabolic pathways or material science applications.
Q & A
Q. Table 1: Common Analytical Techniques for Structural Characterization
| Technique | Application | Key Parameters |
|---|---|---|
| NMR Spectroscopy | Stereochemical analysis | Chemical shifts, coupling constants |
| HPLC | Purity assessment, quantification | Retention time, peak area |
| Mass Spectrometry | Molecular weight confirmation | m/z ratio, fragmentation patterns |
What enzymatic pathways are utilized for synthesizing this compound?
Enzymatic synthesis often involves uronic acid dehydrogenases or isomerases, leveraging substrate-specific catalysis. For instance, glucose-fructose oxidoreductase can convert fructose derivatives into fructuronic acid under controlled pH (6.5–7.5) and temperature (30–37°C). Methodological considerations include optimizing cofactor regeneration (e.g., NAD+/NADH ratios) and preventing side reactions via kinetic monitoring .
How is this compound quantified in complex biological matrices?
Quantification requires sample pre-treatment (e.g., solid-phase extraction) to isolate the compound, followed by HPLC coupled with UV-Vis or refractive index detection. Calibration curves using spiked matrices (e.g., serum or plant extracts) ensure accuracy. Researchers must validate limits of detection (LOD) and quantification (LOQ) while accounting for matrix interference .
Advanced Research Questions
What experimental designs resolve contradictions in this compound’s reported bioactivity?
Contradictions in bioactivity (e.g., antioxidant vs. pro-oxidant effects) often stem from variations in assay conditions. Researchers should:
Q. Table 2: Common Pitfalls in Bioactivity Studies
| Issue | Mitigation Strategy |
|---|---|
| Variable assay conditions | Adopt OECD or WHO protocols for reproducibility |
| Confounding metabolites | Use HPLC-purified samples |
| Species-specific responses | Cross-validate in multiple models |
How can computational modeling predict this compound’s interaction with microbial enzymes?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model ligand-enzyme interactions. Key parameters include binding affinity (ΔG), hydrogen bonding patterns, and conformational stability. Researchers must validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .
What methodological frameworks are optimal for comparative studies of this compound and its structural analogs?
Comparative studies should:
- Use PICO (Population, Intervention, Comparison, Outcome) to define scope (e.g., comparing antioxidant efficacy with glucuronic acid).
- Apply multivariate statistical analysis (e.g., ANOVA with post-hoc Tukey tests) to differentiate bioactivity.
- Include structural analogs (e.g., beta-D-fructuronic acid) to assess stereochemical influence .
How to address reproducibility challenges in this compound’s metabolic flux analysis?
Reproducibility issues arise from inconsistent tracer methods (e.g., ¹³C-labeling protocols). Solutions include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


